Myristoleyl alcohol

Membrane biophysics Complement system Erythrocyte lysis

Myristoleyl alcohol, systematically named (Z)-9-tetradecen-1-ol, is a monounsaturated fatty alcohol characterized by a 14-carbon chain with a single cis double bond at the 9th position. It has a molecular weight of approximately 212.37 g/mol and is recognized for its role as a semiochemical, notably as a sex pheromone component in various Lepidopteran species.

Molecular Formula C14H28O
Molecular Weight 212.37 g/mol
CAS No. 35153-15-2
Cat. No. B013441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyristoleyl alcohol
CAS35153-15-2
Synonyms9,10-tetradecenol
9,10-tetradecenol, (Z)-isomer
9-tetradecen-1-ol
cis,trans-9,10-tetradecenol
myristoleyl alcohol
Molecular FormulaC14H28O
Molecular Weight212.37 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCCO
InChIInChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,15H,2-4,7-14H2,1H3/b6-5-
InChIKeyGSAAJQNJNPBBSX-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Myristoleyl alcohol (CAS 35153-15-2): Scientific Procurement and Research-Grade Monounsaturated Fatty Alcohol


Myristoleyl alcohol, systematically named (Z)-9-tetradecen-1-ol, is a monounsaturated fatty alcohol characterized by a 14-carbon chain with a single cis double bond at the 9th position . It has a molecular weight of approximately 212.37 g/mol and is recognized for its role as a semiochemical, notably as a sex pheromone component in various Lepidopteran species [1]. Its chemical structure confers specific physicochemical properties, including a calculated logP of 5.67 and a predicted boiling point of 307.1±11.0 °C .

Myristoleyl alcohol (CAS 35153-15-2): Why In-Class Analogs Like Myristyl Alcohol or Oleyl Alcohol Cannot Be Interchanged


Generic substitution of myristoleyl alcohol with saturated fatty alcohols (e.g., myristyl alcohol) or longer-chain unsaturated analogs (e.g., oleyl alcohol) is not scientifically viable due to significant differences in membrane-modulating activity, species-specific pheromone response, and physicochemical properties. The cis-9 double bond in myristoleyl alcohol creates a rigid 'kink' in its acyl chain, which is critical for its biological function of increasing membrane lipid disorder, a property absent in saturated analogs [1]. Furthermore, its pheromonal activity is highly specific; structural variations in chain length or double bond position/geometry result in vastly different or absent biological responses in target insect species [2].

Myristoleyl alcohol (CAS 35153-15-2): Quantifiable Differentiation from Closest Analogs (Myristyl, Oleyl Alcohol)


Membrane Lipid Disorder and Complement-Mediated Lysis Enhancement vs. Saturated Analogs

Myristoleyl alcohol, the cis isomer of a C14:1 aliphatic alcohol, markedly enhances the lysis of sheep erythrocytes by the terminal complement proteins C5b-9, an effect not observed with sublytic doses of general amphiphiles like sodium dodecyl sulfate or Triton X-100 [1]. This enhancement is attributed to its unique ability to increase membrane lipid disorder via the bend in its acyl chain, a structural feature absent in saturated fatty alcohols like myristyl alcohol [1].

Membrane biophysics Complement system Erythrocyte lysis

Specific Pheromonal Activity in Lepidoptera vs. Other Fatty Alcohols

(Z)-9-Tetradecen-1-ol (myristoleyl alcohol) acts as a sex pheromone component for a wide range of Lepidopteran species, including significant agricultural pests like the corn earworm (Heliothis zea) and tobacco budworm (Heliothis virescens) [1][2]. Its activity is highly specific to the (Z)-9 unsaturation; the (E)-isomer and other chain length analogs do not elicit the same behavioral response [3].

Entomology Semiochemistry Pest control

Enhanced Penetration and Delivery Potential via N-Alkenyl Pyrrolidones

Patents describe the use of N-aliphatic pyrrolidones, including myristoleyl pyrrolidone derived from myristoleyl alcohol, as components in penetration-enhancing vehicles for topical pharmaceutical applications [1]. This positions myristoleyl alcohol as a valuable synthon for creating penetration enhancers, differentiating it from saturated analogs that lack the unsaturation required for specific membrane interactions.

Drug delivery Transdermal Penetration enhancer

Physicochemical Distinctions: LogP and Unsaturation Impacting Biocompatibility

Myristoleyl alcohol has a calculated LogP of 5.67 , which is significantly different from its saturated counterpart, myristyl alcohol (predicted LogP ~6.0), and longer-chain oleyl alcohol (predicted LogP ~7.5) [1]. This intermediate lipophilicity, combined with its unsaturation, can influence membrane partitioning and biocompatibility, offering a distinct profile for formulation scientists.

Physicochemical properties Lipophilicity Formulation

Myristoleyl alcohol (CAS 35153-15-2): Primary Application Scenarios Based on Differentiated Evidence


Species-Specific Pheromone Synthesis for Agricultural Pest Management

Myristoleyl alcohol is the optimal starting material for synthesizing (Z)-9-tetradecen-1-ol acetate and (Z)-9-tetradecenal, key components of sex pheromone blends for major agricultural pests such as Heliothis zea (corn earworm) and Heliothis virescens (tobacco budworm) [1]. Its use enables the creation of highly specific attractants and mating disruptants, a function where saturated fatty alcohols are completely inactive.

Membrane Protein Interaction and Complement Biology Studies

Researchers investigating the role of membrane lipid packing and disorder in biological processes (e.g., complement-mediated lysis, pathogen-host cell interactions) can utilize myristoleyl alcohol as a specific tool to induce controlled membrane perturbations [1]. This provides a mechanistic advantage over saturated fatty alcohols, which do not induce the same level of acyl chain disorder.

Synthesis of Novel Penetration Enhancers for Transdermal Drug Delivery

Myristoleyl alcohol serves as a unique building block for synthesizing N-alkenyl pyrrolidones and other derivatives designed to enhance the transdermal penetration of pharmaceutical actives [1]. This application leverages the specific physicochemical properties conferred by its cis-9 unsaturation, offering a differentiated profile compared to derivatives of saturated fatty alcohols.

Formulation of Specialized Lipids and Cosmetics with Differentiated Texture

In specialized cosmetic or personal care formulations, myristoleyl alcohol can be used where an unsaturated, liquid fatty alcohol with a specific emollient profile is required. Its intermediate chain length and unsaturation provide a different sensory feel and spreading characteristic compared to saturated myristyl alcohol or longer-chain oleyl alcohol [1].

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